4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid is a chemical compound with the molecular formula C19H18O5 It is known for its unique structure, which includes a heptanoic acid backbone with phenoxy and dioxo functional groups
Vorbereitungsmethoden
The synthesis of 4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Heptanoic Acid Backbone: This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.
Oxidation Reactions: The dioxo groups are introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid involves its interaction with specific molecular targets. The phenoxy and dioxo groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
4,7-Dioxo-7-(4-phenoxyphenyl)heptanoic acid can be compared with other similar compounds, such as:
4,7-Dioxo-7-phenylheptanoic acid: This compound lacks the phenoxy group, which may result in different reactivity and applications.
4,7-Dioxo-7-(thiophen-2-yl)heptanoic acid: The presence of a thiophene ring instead of a phenoxy group can lead to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H18O5 |
---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
4,7-dioxo-7-(4-phenoxyphenyl)heptanoic acid |
InChI |
InChI=1S/C19H18O5/c20-15(9-13-19(22)23)8-12-18(21)14-6-10-17(11-7-14)24-16-4-2-1-3-5-16/h1-7,10-11H,8-9,12-13H2,(H,22,23) |
InChI-Schlüssel |
BQZQELOCUXJDPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.